molecular formula C18H24I3NO8 B096648 Iotrizoic acid CAS No. 16024-67-2

Iotrizoic acid

Cat. No.: B096648
CAS No.: 16024-67-2
M. Wt: 763.1 g/mol
InChI Key: DTUIYHKGHZRDJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iotrizoic acid involves several steps. One common method includes the iodination of 3,5-diaminobenzoic acid, followed by acylation reactions. The process typically involves the following steps :

    Iodination: 3,5-diaminobenzoic acid is bonded to hydroxymethyl resin under alkaline conditions.

    Formation of Teriodide: Iodine monochloride reacts with the bonded substrate to form teriodide.

    Acylation: The teriodide undergoes acylation with acetic anhydride to form this compound bonded resin.

    Desorption: The final product is obtained by desorbing the this compound from the resin using trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of solid-phase methods helps in simplifying the purification process and reducing residual impurities .

Chemical Reactions Analysis

Types of Reactions: Iotrizoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.

    Reduction: Reduction reactions can modify the iodine atoms, leading to deiodinated products.

    Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be used for different applications in medical imaging and research .

Scientific Research Applications

Iotrizoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of iotrizoic acid involves its high iodine content, which increases the absorption of X-rays. When administered to a patient, it circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast in radiographic images. The molecular targets include blood vessels and organs, where it provides clear and detailed imaging .

Comparison with Similar Compounds

    Diatrizoic Acid: Another iodinated contrast agent with similar applications in medical imaging.

    Iohexol: A non-ionic iodinated contrast agent used for similar purposes.

    Iopamidol: Another non-ionic contrast agent with similar properties.

Uniqueness: Iotrizoic acid is unique due to its specific molecular structure, which provides high contrast and clarity in imaging. Its solid-phase synthesis method also offers advantages in terms of purity and yield compared to other iodinated contrast agents .

Properties

IUPAC Name

2,4,6-triiodo-3-[[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3NO8/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-11-14(23)22-17-13(20)10-12(19)15(16(17)21)18(24)25/h10H,2-9,11H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIYHKGHZRDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166843
Record name Iotrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16024-67-2
Record name 2,4,6-Triiodo-3-[(1-oxo-3,6,9,12,15-pentaoxahexadec-1-yl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iotrizoic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iotrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTRIZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3184855T90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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